molecular formula C24H25NO6 B242112 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B242112
M. Wt: 423.5 g/mol
InChI Key: AGWFAAOQLCTDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CXL017, is a synthetic compound that belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer cell growth. 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable under various conditions, which makes it suitable for long-term storage. However, 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has some limitations as well. It is relatively new in the field of scientific research, and its full potential is yet to be explored. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is to explore its therapeutic potential in other disease conditions, such as neurodegenerative diseases and autoimmune disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, the development of new synthetic routes for 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could lead to improved yields and reduced costs, which would make it more accessible for scientific research.
In conclusion, 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a promising synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and explore its potential in other disease conditions.

Synthesis Methods

The synthesis of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process, starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The detailed synthetic route of 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in scientific literature.

Scientific Research Applications

1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to inhibit the growth of cancer cells in various cancer types, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammation.

properties

Product Name

1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

1-(3-ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO6/c1-5-30-18-12-15(6-7-17(18)26)20-19-21(27)16-11-13(2)10-14(3)22(16)31-23(19)24(28)25(20)8-9-29-4/h6-7,10-12,20,26H,5,8-9H2,1-4H3

InChI Key

AGWFAAOQLCTDEK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCOC)OC4=C(C=C(C=C4C3=O)C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCOC)OC4=C(C=C(C=C4C3=O)C)C)O

Origin of Product

United States

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